Methyl 3-(ethylamino)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSVMQRTUAIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187975 | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-30-0 | |
| Record name | N-Ethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-ethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies
Established Reaction Pathways for Propanoate Ester Formation
The construction of the methyl propanoate core of the target molecule can be achieved through several reliable methods, with acid-catalyzed esterification and nucleophilic Michael addition being the most prominent.
Esterification Reactions Employing Acid Catalysis
The direct esterification of 3-(ethylamino)propanoic acid with methanol (B129727) in the presence of an acid catalyst represents a fundamental approach to forming methyl 3-(ethylamino)propanoate. This reversible reaction is typically driven to completion by using an excess of the alcohol or by the removal of water as it is formed. ceon.rsresearchgate.net Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). ceon.rs The reaction rate and yield are influenced by factors such as temperature and the molar ratio of the reactants and catalyst. ceon.rsresearchgate.net For instance, increasing the temperature and the molar ratio of alcohol to acid generally enhances the rate and yield of the esterification process. ceon.rs
Nucleophilic Michael Addition Strategies
A highly effective and widely utilized method for the synthesis of β-amino esters is the aza-Michael addition. researchgate.netresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated ester. researchgate.netresearchgate.net In the context of synthesizing this compound, ethylamine (B1201723) is added to methyl acrylate (B77674). This reaction is often catalyzed by a base or can proceed under solvent-free conditions, sometimes accelerated by microwave irradiation to significantly reduce reaction times and improve yields. researchgate.netnih.gov The use of catalysts like lithium perchlorate (B79767) (LiClO₄) has been shown to facilitate this transformation efficiently at room temperature without the need for a solvent. researchgate.net The selectivity of the Michael addition is a key advantage, as it directly forms the desired carbon-nitrogen bond at the β-position of the ester. upc.edu
| Reaction Pathway | Reactants | Catalyst/Conditions | Key Advantages |
| Acid-Catalyzed Esterification | 3-(Ethylamino)propanoic acid, Methanol | H₂SO₄ or HCl, Heat | Direct, fundamental approach. |
| Nucleophilic Michael Addition | Ethylamine, Methyl acrylate | Base catalysis, Microwave irradiation, or Solvent-free | High efficiency, good yields, selective C-N bond formation. researchgate.netresearchgate.netnih.gov |
Amination Protocols for Ethylamino Moiety Incorporation
The introduction of the ethylamino group is a crucial step in the synthesis of this compound. This can be accomplished through either reductive amination or direct alkylation of suitable precursors.
Reductive Amination Approaches
Reductive amination is a versatile method for forming amines from carbonyl compounds. researchgate.netorganic-chemistry.org In a potential pathway to this compound, a β-keto ester, such as methyl 3-oxopropanoate, could react with ethylamine to form an intermediate enamine or imine, which is then reduced in situ to the desired β-amino ester. researchgate.netthieme-connect.com This one-pot procedure is highly valued for its efficiency. thieme-connect.com Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another effective reduction method. thieme-connect.com
Direct Alkylation of Amine Precursors
The direct alkylation of an amine with an appropriate alkyl halide is a classical method for C-N bond formation. To synthesize this compound via this route, one could react ethylamine with a methyl 3-halopropanoate, such as methyl 3-bromopropanoate. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of diethylated and triethylated byproducts. masterorganicchemistry.com This lack of selectivity can complicate the purification process and lower the yield of the desired secondary amine. masterorganicchemistry.com Careful control of reaction conditions, such as using a large excess of the amine, can help to mitigate this issue.
| Amination Protocol | Precursors | Reagents/Conditions | Challenges |
| Reductive Amination | Methyl 3-oxopropanoate, Ethylamine | NaBH₄, NaBH(OAc)₃, or H₂/Pd-C | Potential for side reactions if not optimized. |
| Direct Alkylation | Ethylamine, Methyl 3-halopropanoate | - | Over-alkylation leading to mixtures of products. masterorganicchemistry.com |
Protective Group Chemistry in Synthesis
In multi-step syntheses, particularly when dealing with molecules containing multiple reactive functional groups, the use of protecting groups is indispensable. uchicago.eduwikipedia.org For the synthesis of this compound, protecting groups can be employed to temporarily block either the amine or the carboxylic acid functionality to prevent undesired side reactions during intermediate steps.
For instance, if the synthesis starts with 3-aminopropanoic acid, the amino group might be protected before esterification to prevent polymerization or other side reactions. Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. researchgate.net These groups are stable under a variety of reaction conditions but can be removed selectively under specific, mild conditions. wikipedia.orgresearchgate.net For example, the Boc group is readily cleaved with acid, while the Cbz group is typically removed by hydrogenolysis. wikipedia.org
Amine Protection and Deprotection Strategies
In the synthesis of complex molecules containing a secondary amine, such as this compound, the protection of the amine functionality is a critical step to prevent unwanted side reactions. The ethylamino group is nucleophilic and can react with various electrophiles. Protecting this group allows for selective transformations on other parts of a molecule. nih.gov
Commonly used protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). rsc.org The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.
Boc Group: The Boc group is widely used due to its stability under a range of conditions and its straightforward removal using strong acids like trifluoroacetic acid (TFA). rsc.org
Cbz Group: The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group. researchgate.net
Fmoc Group: The Fmoc group is base-labile and can be removed under mild conditions using a secondary amine like piperidine, providing another layer of orthogonality in complex syntheses. nih.gov
The selection of a protection strategy is pivotal. For instance, if a subsequent reaction step requires basic conditions, a Boc-protected amine would be suitable. Conversely, if acidic conditions are necessary, a Cbz or Fmoc group might be preferred. The ability to selectively deprotect one amine in the presence of others is a cornerstone of modern organic synthesis, often referred to as an orthogonal protection strategy. rsc.org
Table 1: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
Ester Protecting Group Considerations
The methyl ester functionality in this compound can also be considered a protecting group for the carboxylic acid. The stability of this group is a key consideration during synthesis. Methyl esters are generally stable under neutral and mildly acidic or basic conditions at room temperature. However, they can be hydrolyzed under stronger acidic or basic conditions, especially at elevated temperatures. organic-chemistry.org
In syntheses where the methyl ester needs to be preserved while other transformations are carried out, careful selection of reaction conditions is paramount. For example, if a base-catalyzed reaction is required elsewhere in the molecule, a milder base or lower temperature might be necessary to prevent saponification of the methyl ester.
Conversely, if the synthetic goal is to obtain the corresponding carboxylic acid, the methyl ester can be readily cleaved. Common methods for deprotection of methyl esters include:
Base-mediated hydrolysis (saponification): Using alkali hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
Acid-catalyzed hydrolysis: Using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous media.
Optimization of Synthetic Reaction Conditions
The efficiency of the aza-Michael addition of ethylamine to methyl acrylate to form this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, catalyst, and solvent is crucial for maximizing yield and selectivity while minimizing side products.
Influence of Temperature and Reaction Time on Yield and Selectivity
Temperature and reaction time are interconnected parameters that significantly impact the outcome of the synthesis. Higher temperatures generally lead to faster reaction rates. However, in the case of the aza-Michael addition, elevated temperatures can also promote the formation of side products, such as the double addition of ethylamine to two molecules of methyl acrylate. nih.gov
Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. wustl.edu For instance, the reaction of benzylamine (B48309) with methyl crotonate under microwave irradiation resulted in a high yield in just 3 hours, whereas conventional heating required 5 days. wustl.edu
Conversely, some aza-Michael additions proceed efficiently at room temperature, especially when catalyzed. researchgate.net For the reaction between ethylamine and methyl acrylate, finding the optimal balance between a reasonable reaction time and minimal byproduct formation is key. This often involves running the reaction at a moderate temperature and monitoring its progress over time to stop it at the point of maximum yield of the desired mono-adduct.
Table 2: Illustrative Effect of Temperature and Time on Aza-Michael Additions
| Amine | Acrylate | Conditions | Time | Yield (%) | Reference |
| Benzylamine | Methyl Crotonate | Microwave, 150°C | 3 h | 98 | wustl.edu |
| Benzylamine | Methyl Crotonate | Conventional, 65°C | 5 days | 73 | wustl.edu |
| Diethylamine | Ethyl Acrylate | LiClO₄, Room Temp. | 2-3 days | High | nih.gov |
| Benzylamine | Methyl Methacrylate | Microwave, 130°C | 4 h | 25 | nih.gov |
This table is illustrative and compiles data from similar reactions to demonstrate general trends.
Catalyst Screening and Loading Effects
The aza-Michael addition can be performed without a catalyst, but the reaction is often slow and may require harsh conditions. A variety of catalysts have been employed to improve the efficiency of this reaction, including Lewis acids, Brønsted acids, organocatalysts, and enzymes. organic-chemistry.org
For the synthesis of β-amino esters, catalysts such as lithium perchlorate (LiClO₄) and ceric ammonium (B1175870) nitrate (B79036) have proven effective under solvent-free or aqueous conditions. organic-chemistry.org The use of a catalyst can allow the reaction to proceed under milder conditions, which can improve selectivity and reduce energy consumption.
The amount of catalyst used (catalyst loading) is also an important parameter. While a higher catalyst loading may increase the reaction rate, it also increases cost and can complicate purification. Therefore, the optimal catalyst loading is the minimum amount required to achieve a satisfactory reaction rate and yield.
Table 3: Illustrative Catalyst Comparison for Aza-Michael Additions
| Catalyst | Amine | Acceptor | Conditions | Yield (%) | Reference |
| LiClO₄ | Secondary Amines | Ethyl Acrylate | Solvent-free, RT | High | nih.gov |
| Ceric Ammonium Nitrate | Aliphatic Amines | α,β-Unsaturated Carbonyls | Water | Very Good | organic-chemistry.org |
| Silicon Tetrachloride | Aliphatic/Aromatic Amines | α,β-Unsaturated Carbonyls | Solvent-free | Very Good | organic-chemistry.org |
| None | Benzylamine | Methyl Acrylate | rt, 2.5 h | 41 | mdpi.com |
This table is illustrative and compiles data from similar reactions to demonstrate the effect of different catalysts.
Solvent Selection for Enhanced Reaction Efficiency
The choice of solvent can have a profound impact on the rate and selectivity of the aza-Michael addition. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. auburn.edu
A range of solvents have been investigated for aza-Michael additions, from polar protic solvents like water and methanol to polar aprotic solvents like DMSO and acetonitrile (B52724), as well as non-polar solvents and even solvent-free conditions. auburn.edu Computational studies have shown that for the addition of primary and secondary amines to acrylates in aprotic solvents, the reaction often proceeds through a zwitterionic intermediate, and the rate is influenced by solvation effects. nih.gov
Interestingly, performing the reaction in water or under solvent-free conditions has been shown to be highly effective in many cases, offering a "greener" and more environmentally friendly approach. organic-chemistry.orgauburn.edu For the addition of aniline (B41778) to methyl acrylate, the use of hot water as a solvent has been demonstrated, although with modest yields for the mono-adduct. auburn.edu The selection of the optimal solvent is therefore a crucial step in developing an efficient and sustainable synthesis of this compound.
Table 4: Illustrative Solvent Effects on Aza-Michael Addition Rates
| Solvent | Relative Rate |
| Methanol/Water (3:1) | Fastest |
| Methanol | Fast |
| DMSO | Moderate |
| Acetonitrile | Slow |
| Dichloromethane | Slower |
| Ethyl Acetate | Slowest |
| Toluene | Slowest |
This table is based on general trends observed for aza-Michael additions in different solvents. auburn.edu
Considerations for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. For the scalable synthesis of this compound, factors such as cost of raw materials, safety, environmental impact, and process robustness become paramount.
The direct aza-Michael addition of ethylamine to methyl acrylate is an attractive route for large-scale production due to its atom economy. However, the potential for side reactions, such as the formation of the di-adduct, needs to be carefully managed. This can be achieved through precise control of stoichiometry, temperature, and reaction time.
The use of a catalyst can be beneficial for scalability if it is efficient, inexpensive, and easily separated from the product. Heterogeneous catalysts, which can be filtered off and potentially reused, are particularly advantageous in this regard. researchgate.net Solvent-free conditions or the use of water as a solvent are also highly desirable for industrial applications due to reduced cost and environmental impact. organic-chemistry.org
Furthermore, the purification of the final product on a large scale must be considered. Distillation is a common method for purifying liquid products like this compound. The development of a robust and efficient purification protocol is a critical component of a successful scalable synthesis. A patent for the synthesis of a related compound, β-alanine methyl ester salt, highlights a process involving reaction in methanol followed by concentration and pH adjustment, suggesting a feasible approach for industrial production. google.com
Application of Green Chemistry Principles in Synthetic Design
The synthesis of this compound, a β-amino ester, can be approached through various methodologies. In recent years, a significant focus has been placed on the incorporation of green chemistry principles to develop more environmentally benign and sustainable synthetic routes. The primary method for synthesizing this compound is the aza-Michael addition of ethylamine to methyl acrylate. Green chemistry strategies for this transformation concentrate on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
One of the most straightforward green chemistry approaches is to perform the aza-Michael addition under solvent-free conditions. The reaction between an aliphatic primary amine, such as ethylamine, and methyl acrylate can proceed efficiently without a solvent, directly affording the desired mono-adduct. semanticscholar.org This method significantly reduces the generation of solvent waste, which is a major contributor to the environmental impact of chemical processes. The experimental procedure is often as simple as stirring the mixture of reactants at room temperature. semanticscholar.org
To further enhance the reaction rate and selectivity under solvent-free conditions, various catalysts can be employed. Acidic alumina (B75360) has been demonstrated as an effective and environmentally friendly heterogeneous catalyst for the aza-Michael reaction between primary aliphatic amines and acrylates. mdpi.com This solid catalyst can be easily separated from the reaction mixture by filtration and potentially reused, which aligns with the principles of green chemistry. Another promising heterogeneous catalyst is Amberlyst-15, a strongly acidic ion-exchange resin. arkat-usa.org It is known to be effective in various acid-catalyzed reactions and offers advantages such as being commercially available, non-hazardous, and recyclable. arkat-usa.org
Microwave-assisted synthesis represents another significant green chemistry tool for this reaction. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. nih.gov This is due to the efficient and uniform heating of the reaction mixture. For the Michael addition of amines to α,β-unsaturated esters, microwave-assisted protocols have been developed that are both rapid and efficient. nih.govresearchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound from ethylamine and methyl acrylate is not extensively detailed in the cited literature, the successful application of this technique to very similar substrates, such as benzylamine and methyl acrylate, strongly suggests its applicability. nih.gov
The table below summarizes various green chemistry approaches for the synthesis of β-amino esters, with a focus on methodologies applicable to this compound.
Table 1: Green Chemistry Approaches for the Synthesis of β-Amino Esters
| Green Chemistry Approach | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free, Catalyst-Free | Aliphatic Primary Amines + Methyl Acrylate | Room Temperature | Varies | Good to Excellent | semanticscholar.org |
| Heterogeneous Catalysis | Primary Aliphatic Amines + Ethyl Acrylate | Acidic Alumina, 70-80 °C | 3 hours | Good (e.g., 78% for n-butylamine) | mdpi.com |
| Heterogeneous Catalysis | Amines + α,β-Unsaturated Ketones | Amberlyst-15, Room Temperature | 0.5-2 hours | High (e.g., 94% for pyrrolidine (B122466) + methyl vinyl ketone) | arkat-usa.org |
| Microwave-Assisted Synthesis | Benzylamine + Methyl Crotonate | Microwave, Methanol | 3 hours | 98% | nih.gov |
| Microwave-Assisted Synthesis | (S)-α-Methylbenzylamine + Methyl Acrylate | Microwave, 80 °C | 10 minutes | 95% | nih.gov |
It is important to note that while the principles of these green methodologies are well-established for the synthesis of β-amino esters, the optimization of specific reaction conditions such as temperature, reaction time, and catalyst loading would be necessary to achieve the highest efficiency and yield for the production of this compound. The selective formation of the mono-adduct is a key consideration, as primary amines can potentially undergo a second Michael addition. However, studies have shown that with aliphatic primary amines and methyl acrylate, the mono-adduct is typically the major product under solvent-free conditions. semanticscholar.org
Chemical Reactivity and Transformation Mechanisms
Mechanistic Studies of Ester Hydrolysis
The ester group in Methyl 3-(ethylamino)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis Kinetics
Under acidic conditions, the hydrolysis of this compound to 3-(ethylamino)propanoic acid and methanol (B129727) is a reversible process. The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water.
The mechanism for acid-catalyzed ester hydrolysis proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion portion of the tetrahedral intermediate to the methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Base-Mediated Saponification Processes
Base-mediated hydrolysis, or saponification, is the more common and generally irreversible method for hydrolyzing esters. nih.govsuniv.ac.in The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521), to produce the salt of the carboxylic acid and the alcohol. suniv.ac.incambridge.org
The mechanism for saponification is a nucleophilic acyl substitution:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. suniv.ac.in This leads to the formation of a tetrahedral alkoxide intermediate. suniv.ac.in
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, forming the carboxylic acid. suniv.ac.in
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion, forming the carboxylate salt and methanol. suniv.ac.in
To obtain the free carboxylic acid, the resulting carboxylate salt must be neutralized with a strong acid in a subsequent workup step. nih.govsuniv.ac.in
Studies on the saponification of N-substituted amino acid esters have shown that N-alkylation can significantly affect the reaction rate. researchgate.netcdnsciencepub.com Specifically, N-methylation has been observed to decrease the rate of saponification by as much as a factor of ten, depending on the structure of the molecule. researchgate.netcdnsciencepub.com This rate reduction is attributed in part to increased steric hindrance and changes in solvation around the reaction center. researchgate.netcdnsciencepub.com
Table 1: Comparison of Hydrolysis Methods for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
|---|---|---|
| Catalyst/Reagent | Dilute Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Reaction Type | Reversible | Irreversible nih.gov |
| Initial Products | 3-(ethylamino)propanoic acid and Methanol | Sodium 3-(ethylamino)propanoate and Methanol |
| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate suniv.ac.in |
| Driving Force | Excess Water | Irreversible Deprotonation of Carboxylic Acid suniv.ac.in |
| Workup | Product isolation | Acidification to obtain free carboxylic acid nih.gov |
Reactivity of the Secondary Amine Functionality
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows it to react with a variety of electrophilic species.
Nucleophilic Reactions with Electrophiles
As a nucleophile, the secondary amine can participate in nucleophilic substitution and addition reactions. The lone pair of electrons on the nitrogen atom is attracted to electron-deficient centers.
A common reaction is the alkylation of the amine with alkyl halides. For instance, the reaction of this compound with an alkyl halide like iodomethane (B122720) would result in the formation of a tertiary amine, specifically Methyl 3-(ethyl(methyl)amino)propanoate. This is an Sₙ2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, such alkylations can sometimes be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.
Amide Formation from the Amine Moiety
The secondary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form amides. This is a nucleophilic acyl substitution reaction. For example, reacting this compound with ethanoyl chloride would yield N-ethyl-N-(3-methoxy-3-oxopropyl)ethanamide.
The mechanism involves:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, and the chloride ion is eliminated.
Deprotonation: A base, often another molecule of the amine, removes a proton from the nitrogen atom to give the final, stable amide product.
This reaction is generally vigorous and provides a straightforward method for introducing an acyl group onto the nitrogen atom.
Table 2: Representative Reactions of the Secondary Amine in this compound
| Electrophile | Reagent Example | Product Class | Specific Product Example |
|---|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | Tertiary Amine | Methyl 3-(ethyl(methyl)amino)propanoate |
| Acyl Chloride | Ethanoyl chloride (CH₃COCl) | Amide | N-ethyl-N-(3-methoxy-3-oxopropyl)ethanamide |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide | N-ethyl-N-(3-methoxy-3-oxopropyl)ethanamide |
Reduction Chemistry of the Ester Group
The methyl ester functionality of this compound can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents.
A powerful and commonly used reagent for this purpose is Lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com The reaction of an ester with LiAlH₄ typically proceeds in two stages. ucalgary.ca First, the ester is reduced to an aldehyde intermediate, which is then further reduced to a primary alcohol. ucalgary.ca Because aldehydes are more reactive than esters towards nucleophilic reducing agents, the reaction does not stop at the aldehyde stage. ucalgary.ca
The reduction of this compound with LiAlH₄ would yield 3-(ethylamino)propan-1-ol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. ucalgary.ca This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to form the final alcohol product after an acidic workup. youtube.comucalgary.ca It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. acs.org
More specialized reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can sometimes be used to achieve the partial reduction of esters to aldehydes, particularly at low temperatures. acs.org However, the complete reduction to the alcohol is the more common outcome with strong hydrides.
Table 3: Reduction of the Ester Group in this compound
| Reducing Agent | Product | Reaction Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 3-(ethylamino)propan-1-ol | Typically in dry ether or THF, followed by aqueous/acidic workup ucalgary.ca |
| Diisobutylaluminum hydride (DIBAL-H) | Potentially 3-(ethylamino)propanal (aldehyde) | Low temperature (e.g., -78 °C) in a non-polar solvent |
Selective Reduction to Alcohols
The reduction of esters to their corresponding alcohols is a fundamental transformation in organic synthesis. For this compound, this transformation would yield 3-(ethylamino)propan-1-ol. While specific studies on the selective reduction of this compound are not extensively documented, the reactivity of analogous compounds provides insight into potential synthetic routes.
Commonly, the reduction of esters is achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, for selective reductions, especially in the presence of other functional groups, milder reagents are preferred. Lithium borohydride (LiBH₄) is often used for the selective reduction of esters in the presence of functional groups like carboxylic acids and tertiary amides. rsc.org Another approach involves catalytic hydrogenation, which is considered a greener method. This often requires specific catalysts and conditions to achieve high selectivity and yield. For instance, the reduction of methyl propanoate to propanol (B110389) has been successfully carried out using sodium in ethylene (B1197577) glycol. researchgate.net
In a related context, the asymmetric reduction of keto-amides, which are structurally similar to β-amino esters, has been achieved with high enantioselectivity using biocatalysts like Rhodotorula glutinis. researchgate.net This suggests that enzymatic or chemo-enzymatic methods could be a viable pathway for the stereoselective reduction of this compound to the corresponding chiral alcohol. The choice of reducing agent and reaction conditions would be critical to selectively reduce the ester group without affecting the secondary amine.
Oxidative Transformations
The oxidative transformation of this compound can occur at several sites within the molecule, primarily at the secondary amine and the carbon backbone. The oxidation of free amino acids and their residues in proteins, often mediated by reactive oxygen species (ROS), provides a framework for understanding these potential reactions. nih.govnih.gov
The secondary amine group is susceptible to oxidation, which can lead to the formation of various products. For instance, oxidation can result in the formation of nitrones or, under more vigorous conditions, cleavage of the C-N bond. Metal-catalyzed reactions are known to promote the oxidation of amino acids. nih.gov
The carbon backbone, particularly the carbons alpha to the amino group and the ester functionality, can also be sites of oxidation. This can lead to the introduction of hydroxyl groups or the formation of carbonyl derivatives. nih.gov The atmospheric oxidation of the analogous compound, methyl propanoate, by the OH radical has been studied, revealing that hydrogen abstraction is a key step. researchgate.net The energy barriers for abstraction from different carbon positions determine the primary reaction pathway. researchgate.net Similar mechanisms can be expected for this compound, where the presence of the ethylamino group would influence the electron distribution and reactivity of the adjacent C-H bonds.
Transesterification Investigations
Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group. For β-amino esters like this compound, this process is of particular interest. Studies on β-amino esters show that they can participate in dynamic covalent exchange through both aza-Michael reactions and catalyst-free transesterification. nih.gov This dual reactivity allows for the formation of adaptable networks. nih.gov
The transesterification of β-keto esters, which share some structural similarities, has been extensively studied and can proceed via an enol or an acylketene intermediate. rsc.org These reactions are often catalyzed by acids, bases, or enzymes. rsc.orgmasterorganicchemistry.com For β-amino esters, the presence of the amine functionality can influence the reaction mechanism. For example, amino alcohols react preferentially at the more nucleophilic amine group during transamidation. rsc.org In the case of this compound, transesterification with a different alcohol would lead to the formation of a new ester and methanol. The reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed.
The kinetics of transesterification are typically slow and often require a catalyst. rsc.org However, catalyst-free transesterification has been observed for β-amino esters, particularly at elevated temperatures. nih.gov
Comparative Chemical Kinetics with Analogous Esters
The study of the chemical kinetics of this compound and its analogues, such as methyl propanoate and ethyl propanoate, is crucial for understanding their combustion and pyrolysis behavior, particularly in the context of biofuels. researchgate.netosti.gov
High-temperature pyrolysis studies have shown that methyl propanoate decomposes faster than ethyl propanoate under similar conditions. researchgate.net The production of CO and CO₂ reaches plateau values more quickly for methyl propanoate. researchgate.net However, ethylene production is significantly higher for ethyl propanoate due to a six-centered ring elimination reaction that is not possible for methyl propanoate. researchgate.net
The following table summarizes key kinetic findings from comparative studies of analogous esters.
| Feature | Methyl Propanoate (MP) | Ethyl Propanoate (EP) | Reference |
| Pyrolysis Rate | Appears faster than EP | Appears slower than MP | researchgate.net |
| CO/CO₂ Production | Reaches plateau values faster | Slower to reach plateau | researchgate.net |
| Ethylene Production | Very little | Significant production via six-centered elimination | researchgate.net |
Unimolecular Decomposition Pathways
The unimolecular decomposition of esters like methyl propanoate is a key process during pyrolysis. scribd.comresearchgate.net Studies have identified several pathways for decomposition, including direct bond fissions and molecular reactions involving hydrogen transfer. scribd.comresearchgate.net
For methyl propanoate, fourteen primary unimolecular decomposition channels have been investigated using high-level ab initio calculations. scribd.comresearchgate.net These include four homolytic bond-fission reactions and ten hydrogen transfer reactions. scribd.com The dominant decomposition pathways are highly dependent on temperature and pressure. At 1 atm, the main pyrolysis reactions over 1000–1500 K are the dissociation reactions forming radicals. researchgate.net
The primary decomposition pathways for methyl propanoate are summarized below:
Bond Fission: Cleavage of C-C and C-O bonds to form various radical species. scribd.comresearchgate.net
Hydrogen Transfer: Intramolecular H-transfer reactions leading to the formation of stable molecules like ketene (B1206846) and methanol, or other intermediates. scribd.com
Hydrogen Abstraction Mechanisms
Hydrogen abstraction by radicals is a critical reaction in the oxidation and pyrolysis of esters. researchgate.net For methyl propanoate, the kinetics of hydrogen abstraction by radicals such as H, CH₃, and OH have been theoretically investigated. researchgate.net
The abstraction can occur from three different sites on the methyl propanoate molecule: the α-carbon, the β-carbon, and the methyl group of the ester. researchgate.net Studies on the reaction with OH radicals show that H-abstraction from the α-carbon is the dominant pathway over a temperature range of 200–300 K. researchgate.net This is due to the lower energy barrier for this reaction compared to abstraction from the other sites. researchgate.net
Radical Formation and Propagation
During the pyrolysis of esters, a variety of radical species are formed, which then propagate through a series of reactions. researchgate.netescholarship.org The initial unimolecular decomposition of methyl propanoate leads to the formation of radicals such as •CH₃, C₂H₅•, and CH₃OCO•. researchgate.netscribd.com
These initial radicals can then participate in a cascade of secondary reactions, including:
Further Decomposition: Larger radical intermediates can break down into smaller, more stable molecules and other radicals. researchgate.net
Radical-Molecule Reactions: Radicals can abstract hydrogen from parent fuel molecules, propagating the chain reaction.
Radical-Radical Recombination: Two radicals can combine to form a stable molecule. escholarship.org
Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of Methyl 3-(ethylamino)propanoate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques further clarify the connectivity between these atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The ethyl group (CH₃CH₂) attached to the nitrogen atom would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The propanoate backbone consists of two methylene groups (-CH₂-CH₂-), which would appear as two distinct triplets, as they are in different chemical environments relative to the amine and the ester functionalities. The methyl ester (COOCH₃) protons would typically appear as a sharp singlet, as there are no adjacent protons to cause splitting. The amine proton (NH) signal can vary in appearance and position.
Based on analogous compounds like methyl propanoate and N-methylethanamine, the expected chemical shifts can be estimated. docbrown.infoyoutube.comresearchgate.net The electronegativity of the adjacent nitrogen and oxygen atoms significantly influences the chemical shifts, causing downfield shifts for nearby protons. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Ethyl CH₃ | ~1.1 | Triplet (t) | 3H |
| Propanoate C-CH₂-COO | ~2.5 | Triplet (t) | 2H |
| Ethyl CH₂ | ~2.7 | Quartet (q) | 2H |
| Amino N-CH₂-C | ~2.8 | Triplet (t) | 2H |
| Amine NH | Variable | Singlet (s, broad) | 1H |
| Ester OCH₃ | ~3.7 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound (CH₃CH₂NHCH₂CH₂COOCH₃), six distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield (170-175 ppm). vaia.comlibretexts.org The carbon of the methoxy (B1213986) group (OCH₃) appears around 51-52 ppm. vaia.comlibretexts.org The remaining four signals correspond to the two carbons of the ethyl group and the two carbons of the propanoate chain. The chemical shifts of these aliphatic carbons are influenced by their proximity to the electronegative nitrogen and oxygen atoms. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~15 |
| Propanoate C-CH₂-COO | ~34 |
| Ethyl CH₂ | ~44 |
| Amino N-CH₂-C | ~48 |
| Ester OCH₃ | ~52 |
| Carbonyl C=O | ~173 |
Two-dimensional (2D) NMR techniques are employed to confirm the structural assignments made from 1D spectra. st-andrews.ac.ukyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the ethyl CH₃ and CH₂ protons, and between the two propanoate CH₂ protons, confirming their connectivity. st-andrews.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. st-andrews.ac.ukyoutube.com It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton singlet at ~3.7 ppm would correlate with the carbon signal at ~52 ppm, confirming the OCH₃ group.
J-Mod (J-Modulated Spin Echo) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to determine the multiplicity of carbon signals (i.e., whether they are CH, CH₂, or CH₃ groups), which aids in the assignment of the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₆H₁₃NO₂, the calculated exact mass is 131.094628 Da. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The exact mass for the related compound, methyl 3-(methylamino)propanoate (C₅H₁₁NO₂), is reported as 117.078978594 Da. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com In the analysis of this compound, the GC component would separate the compound from any volatile impurities before it enters the mass spectrometer. The MS then provides a mass spectrum for the pure compound, which serves as a chemical fingerprint.
The mass spectrum is created by the fragmentation of the molecular ion ([C₆H₁₃NO₂]⁺). The fragmentation pattern for esters often includes characteristic losses. docbrown.info For this compound, expected fragmentation could include the loss of the methoxy group (•OCH₃, 31 Da) to give an ion at m/z 102, or cleavage of the C-C bonds in the propanoate chain. The resulting fragmentation pattern is compared against known spectra or interpreted to confirm the compound's structure. docbrown.infomassbank.eu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
The FTIR spectrum of this compound displays characteristic peaks that confirm its structure. The presence of a secondary amine (N-H) is indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the ethyl and methyl groups appear as strong absorptions in the 2850-3000 cm⁻¹ range. One of the most prominent features is the strong absorption band from the carbonyl (C=O) group of the ester, which is typically observed around 1735 cm⁻¹. The C-O stretching vibration of the ester group is also visible in the 1170-1250 cm⁻¹ region. Furthermore, the C-N stretching vibration of the amine can be found in the 1020-1250 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |
| Ester (C=O) | Stretch | ~1735 | Strong |
| Ester (C-O) | Stretch | 1170 - 1250 | Strong |
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum would be expected to show strong signals for the C-H stretching vibrations in the 2850-3000 cm⁻¹ range. The C=O stretch of the ester group, while strong in the IR, would likely show a weaker band in the Raman spectrum around 1735 cm⁻¹. The C-C backbone stretching and CH₂ bending vibrations would appear in the fingerprint region between 800 and 1500 cm⁻¹. Due to the relative non-polarity of the C-S bond, Raman spectroscopy is a valuable tool for its detection.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals.
Molecules containing chromophores, or light-absorbing groups, will exhibit absorption in the UV-Vis range. For this compound, the primary chromophore is the carbonyl group (C=O) of the ester. This group typically undergoes an n → π* transition, which is formally forbidden and results in a weak absorption band in the region of 270-300 nm. Saturated amines also show weak absorption bands around 195 nm corresponding to n → σ* transitions. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent used for the analysis.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used for assessing the purity of pharmaceutical and chemical compounds.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the analyte absorbs, such as around 210 nm. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methanol (B129727) |
| Acetonitrile |
| Formic Acid |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While amino acids themselves are generally non-volatile due to their zwitterionic nature, their esterified derivatives, such as this compound, exhibit increased volatility, making them amenable to GC analysis. nih.gov
Derivatization is a key step in the GC analysis of amino acid-related compounds. nih.gov For compounds like this compound, this process reduces their polarity and increases their volatility, facilitating their passage through the GC column. nih.gov Common derivatization methods include esterification followed by acylation to produce volatile derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of such compounds. mdpi.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and aids in the definitive identification of the eluted compounds. nih.govchromatographyonline.com The mass spectrum of a related compound, Ethyl 3-(methylamino)propanoate, shows a top peak at m/z 44, which is characteristic of fragmentation patterns of such amino acid esters. nih.gov
The choice of GC column and temperature programming is critical for achieving optimal separation. mdpi.com For instance, a "short optimized" GC program can significantly reduce analysis time, allowing for the detection of a range of amino acid derivatives in under 6 minutes. mdpi.com
Table 1: GC-MS Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Value/Condition |
| Column | HP-5ms (30 m × 0.25 mm × 0.25 µm) pensoft.net |
| Injector Temperature | 250 °C pensoft.net |
| Oven Program | Initial temp. 70°C, ramp to 260°C at 10°C/min mdpi.com |
| Carrier Gas | Helium or Hydrogen chemicalbook.com |
| Detector | Mass Spectrometer (MS) mdpi.com |
This table presents typical parameters and is subject to optimization for specific applications.
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) has emerged as a highly efficient separation technique for charged species, making it particularly well-suited for the analysis of amino acids and their derivatives. creative-proteomics.comnih.gov Its advantages include low sample consumption, high separation efficiency, and reduced operational costs compared to other methods. creative-proteomics.com
For the analysis of compounds like this compound, which possess a chargeable amino group, CE offers excellent resolving power. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. creative-proteomics.com
Various detection methods can be coupled with CE, including:
CE-UV: Utilizes the ultraviolet absorption properties of the analytes. Derivatization may be necessary to enhance sensitivity for compounds with weak UV absorbance. creative-proteomics.com
CE-LIF: Laser-induced fluorescence detection offers extremely high sensitivity but requires the analytes to be fluorescent or derivatized with a fluorescent tag. acs.orgresearchgate.net
CE-MS: The coupling of capillary electrophoresis with mass spectrometry provides both high-resolution separation and precise mass information, enabling accurate identification and quantification. nih.gov This combination is a powerful tool for analyzing complex biological samples. nih.gov
Chiral separations of amino acid derivatives can also be achieved using CE by incorporating chiral selectors into the running buffer. researchgate.net
Table 2: Comparison of CE Detection Methods for Amino Acid Analysis
| Detection Method | Principle | Sensitivity | Derivatization |
| UV/Vis Absorbance | Measures light absorption by the analyte | Moderate | Often required creative-proteomics.com |
| Laser-Induced Fluorescence (LIF) | Detects fluorescence emission from the analyte | Very High | Usually required acs.orgresearchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the analyte | High | Not always necessary nih.gov |
This table provides a general comparison; specific performance may vary based on the analyte and experimental conditions.
Advanced Techniques for Purity and Structural Characterization
Beyond routine analysis, advanced analytical techniques are indispensable for the precise determination of purity and the unambiguous confirmation of the chemical structure of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of organic compounds with high precision. nih.gov Unlike chromatographic methods that rely on comparison with a reference standard, qNMR can provide a direct measure of the analyte's concentration and purity without the need for an identical standard. nih.gov For amino acids and their derivatives, qNMR offers a significant advantage in terms of accuracy and can achieve low coefficients of variation. nih.gov The process involves using a suitable internal standard of known purity. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. wiley-vch.de This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the structural assignment. wiley-vch.de Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution and mass accuracy. wiley-vch.de
Tandem Mass Spectrometry (MS/MS) is another invaluable tool for structural elucidation. wiley-vch.de In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wiley-vch.de The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed insights into its connectivity and functional groups. This is particularly useful for distinguishing between isomers.
The combination of these advanced techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for any research or application.
Table 3: Advanced Analytical Techniques for Compound Characterization
| Technique | Information Provided | Key Advantages |
| Quantitative NMR (qNMR) | Absolute purity, concentration | High precision, primary ratio method nih.gov |
| High-Resolution MS (HRMS) | Accurate mass, elemental formula | Unambiguous molecular formula determination wiley-vch.de |
| Tandem MS (MS/MS) | Structural fragments, connectivity | Detailed structural elucidation wiley-vch.de |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that dictate the behavior of Methyl 3-(ethylamino)propanoate. These calculations provide data on the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized geometry and ground state electronic properties. Functionals such as B3LYP are commonly used to approximate the exchange-correlation energy, providing a balance between accuracy and computational cost. mdpi.com These studies yield crucial data, including total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for predicting the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value/Information | Significance |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure. | Fundamental for understanding the molecule's 3D shape and steric properties. |
| Total Energy | A specific value (e.g., in Hartrees) representing the molecule's electronic energy. | Allows for comparison of the relative stability of different isomers or conformers. |
| Dipole Moment | A vector quantity indicating the overall polarity of the molecule. | Helps in understanding intermolecular interactions and solubility. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative of the types of data generated from DFT calculations.
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, containing hydrogen, carbon, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311G(d,p) are often employed. researchgate.net The selection involves a trade-off between computational expense and the desired accuracy. Optimization of the basis set is crucial to ensure that the calculated properties converge to reliable values that can be confidently compared with experimental data. researchgate.net
Conformational Analysis and Energy Landscapes
To explore the conformational landscape, Potential Energy Surface (PES) scans are performed. This involves systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. For this compound, key rotations would include the C-C bonds of the propanoate backbone and the C-N bond of the ethylamino group. The resulting PES map reveals the low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them.
Table 2: Key Dihedral Angles for PES Scans of this compound
| Dihedral Angle | Description | Importance |
| O=C-C-C | Rotation around the central C-C bond of the propanoate chain. | Determines the orientation of the ester group relative to the amino group. |
| C-C-C-N | Rotation around the C-C bond adjacent to the nitrogen atom. | Influences the spatial relationship between the carbonyl group and the nitrogen. |
| C-C-N-C | Rotation around the C-N bond of the ethylamino group. | Defines the position of the ethyl group relative to the rest of the molecule. |
While PES scans identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.comresearchgate.net In an MD simulation, the molecule's atoms are allowed to move according to the forces calculated from a force field, simulating their trajectory over a period. This method is valuable for understanding how the molecule flexes, vibrates, and changes conformation in different environments, such as in a solvent, and for studying its interaction with other molecules. mdpi.comresearchgate.net
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netnih.gov
For this compound, the MEP map would show distinct features:
Negative Potential (Red/Yellow): The most negative regions are expected around the carbonyl oxygen and the lone pair of the nitrogen atom. These areas are electron-rich and represent likely sites for interaction with electrophiles or for hydrogen bond acceptance. nih.gov
Positive Potential (Blue): A region of high positive potential is expected around the hydrogen atom attached to the nitrogen (the amine proton). This site is electron-deficient and is susceptible to attack by nucleophiles or can act as a hydrogen bond donor.
Table 3: Predicted MEP Features and Reactivity of this compound
| Molecular Region | Predicted MEP | Implication for Reactivity |
| Carbonyl Oxygen (C=O) | Strong Negative Potential | Site for electrophilic attack and hydrogen bond acceptance. |
| Nitrogen Atom (-NH-) | Negative Potential | Nucleophilic center, site for protonation and hydrogen bond acceptance. |
| Amine Hydrogen (-NH-) | Strong Positive Potential | Site for nucleophilic attack and hydrogen bond donation. |
| Alkyl Chains (Ethyl/Methyl) | Near-Neutral Potential | Generally non-reactive and contribute to the molecule's hydrophobic character. |
This analysis of the MEP provides a clear and predictive map of the molecule's chemical reactivity and its potential for intermolecular interactions. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
In the context of this compound, the HOMO is likely localized on the nitrogen atom of the ethylamino group due to the presence of its lone pair of electrons, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl group of the ester, which is the most probable site for nucleophilic attack. The interaction and energy gap between these orbitals dictate how the molecule will react with other chemical species. researchgate.netwikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
For this compound, NBO analysis would likely reveal significant delocalization interactions. A primary interaction would be the delocalization of the nitrogen's lone pair (n) into the antibonding orbital of an adjacent C-H or C-C bond (σ). Another important interaction is the delocalization of the oxygen lone pairs in the ester group into the antibonding π orbital of the carbonyl group (n → π*), which contributes to the resonance stabilization of the ester functional group. These delocalization effects lead to a more stable molecular structure. researchgate.net
Table 2: Predicted NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| n(N) | σ(C-H) | Moderate |
| n(O) | π(C=O) | High |
Note: The predicted E(2) values are qualitative and would need to be quantified through specific NBO calculations.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Density Functional Theory (DFT) calculations, often using functionals like B3LYP with appropriate basis sets, can provide theoretical vibrational spectra. researchgate.net For this compound, characteristic vibrational frequencies would include the N-H stretching and bending modes of the secondary amine, the C=O stretching of the ester, and the C-O stretching frequencies. Comparing these calculated frequencies with experimental data can confirm the compound's identity and provide insights into its conformational properties. researchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted chemical shifts for the different protons and carbons in this compound can be compared with experimental NMR data to aid in the complete assignment of the observed signals.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| IR Spectroscopy | ν(N-H) stretch | ~3300-3400 cm⁻¹ |
| IR Spectroscopy | ν(C=O) stretch | ~1735 cm⁻¹ |
| ¹H NMR | δ (N-H) | Variable, depends on solvent |
| ¹³C NMR | δ (C=O) | ~170-175 ppm |
Note: These are approximate values based on typical functional group absorptions and would be refined by specific computational studies.
Development and Refinement of Force Fields for Molecular Simulations
Molecular mechanics force fields are a set of potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. lpwchem.com These force fields are essential for performing large-scale molecular dynamics (MD) and Monte Carlo (MC) simulations, which can provide insights into the dynamic behavior and macroscopic properties of substances. nih.gov
Developing a specific and accurate force field for this compound would involve parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. rsc.org This is often achieved by fitting the force field parameters to high-level quantum mechanical calculations or experimental data. A well-parameterized force field would enable the simulation of liquid-phase properties, conformational analysis, and interactions with other molecules, such as solvents or biological macromolecules. lpwchem.comnih.gov
Thermodynamic Property Calculations (e.g., entropy, enthalpy)
Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in the gas phase, including its enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.gov These properties are calculated from the vibrational frequencies and other molecular data obtained from an optimized geometry calculation.
For this compound, these calculations would provide fundamental data on its stability and energy content. The enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. The entropy is a measure of the disorder or randomness of the molecule, and the heat capacity quantifies the amount of heat required to raise its temperature. chemeo.com This information is crucial for understanding and predicting the behavior of the compound in chemical reactions and physical processes. nih.gov
Table 4: Computationally Accessible Thermodynamic Properties
| Property | Symbol | Description |
| Enthalpy of Formation | ΔfH° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |
| Standard Entropy | S° | The entropy content of 1 mole of substance under standard state conditions. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree Celsius. |
Advanced Research Applications and Potential Avenues
Role as a Key Building Block in Organic Synthesis
The bifunctional nature of Methyl 3-(ethylamino)propanoate makes it a strategic starting material for the synthesis of a wide array of more complex organic molecules. It serves as a foundational component for constructing larger molecular architectures, particularly those incorporating the β-amino acid framework.
This compound is a direct precursor to N-ethyl-β-alanine and its derivatives. β-amino acids are crucial components in numerous biologically active molecules, drugs, and natural products. mdpi.com They are utilized in the development of pharmaceuticals and peptidomimetics due to their ability to confer improved metabolic stability. mdpi.com The synthesis of β-amino acid derivatives can be achieved through several common strategies, including the conjugate addition of amines to Michael acceptors, such as the reaction between ethylamine (B1201723) and methyl acrylate (B77674) that forms the title compound. mdpi.com
The ester group of this compound can be hydrolyzed, often under catalytic conditions, to yield the corresponding carboxylic acid, N-ethyl-β-alanine. Furthermore, the ester can be converted into amides or other functional groups, providing access to a diverse library of β-amino acid derivatives. An efficient enzymatic method has been developed for the synthesis of β-amino acid enantiomers through the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester salts. mdpi.com
The β-amino acid scaffold, readily accessible from this compound, is a key structural motif in many complex and pharmacologically important molecules. mdpi.com For instance, derivatives of β-amino acids are integral to the structure of various therapeutic agents.
| Drug/Molecule Class | Incorporated β-Amino Acid Moiety | Therapeutic Area |
| Sitagliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid | Antidiabetic |
| Elarofiban | (S)-3-amino-3-(3-pyridyl) propanoic acid | Antithrombotic |
| Various Peptidomimetics | Substituted β-amino acids | Various (e.g., anticancer, anti-inflammatory) |
This table presents examples of complex molecules that contain β-amino acid structures, illustrating the importance of precursors like this compound in medicinal chemistry.
The ability to introduce the N-ethyl-β-alanine backbone allows chemists to modulate the pharmacological properties of target molecules, such as their binding affinity to receptors and their metabolic stability.
Applications in Proteomics Research
This compound is identified as a product utilized in the field of proteomics research. scbt.com Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov A key technique in proteomics is the chemical labeling of proteins to facilitate their detection, quantification, and identification, often using mass spectrometry. creative-proteomics.com
Chemical labeling strategies frequently target specific functional groups on proteins, with the primary amine groups of lysine residues and the N-terminus of peptides being common targets. nih.gov Reagents are designed to covalently attach a detectable tag, which can be an isotopic label, a fluorescent dye, or a molecule like biotin, to these amine groups. acs.orgthermofisher.com While the precise role of this compound in proteomics workflows is not extensively detailed in available literature, its status as a proteomics research product indicates its use in this domain, potentially as a reagent or a building block for creating more complex probes or labeling agents. scbt.com
Exploration in Materials Science
The chemistry used to synthesize this compound—the aza-Michael addition—is being actively explored in materials science for the creation of advanced polymers. rsc.orgnih.gov Specifically, β-amino esters are being investigated as key building blocks for Covalent Adaptable Networks (CANs). acs.orgnih.gov These materials contain dynamic covalent bonds that can undergo reversible exchange, allowing the material to be reprocessed, repaired, or recycled, which is a significant advantage for sustainability. acs.orgnih.gov
The β-amino ester linkage is thermally reversible, participating in dynamic covalent exchange through both a retro aza-Michael reaction and catalyst-free transesterification. acs.orgnih.gov This property allows for the creation of densely cross-linked, reprocessable materials. acs.org By selecting various multifunctional amine and acrylate monomers, researchers can synthesize β-amino ester-based CANs with a wide range of properties. acs.orgugent.be
| Polymer System | Monomers | Key Properties | Potential Application |
| BAE-CANs | Multifunctional amines and acrylates | Reprocessable, Tg from -60 to 90 °C, high creep resistance | Recyclable thermosets, elastomers acs.orgugent.be |
| PBAE-CAN SPEs | Poly(β-amino ester) networks | Fully recyclable, adhesive, ionic conductivity ~10⁻⁶ S/cm | Solid polymer electrolytes for lithium batteries rsc.org |
| Porous Polymers | Multifunctional acrylates and diamines | Controlled porous structure | Absorbents, filters rsc.org |
This table summarizes research findings on advanced polymer systems based on β-amino ester chemistry, showcasing the versatility of this compound class in materials science.
The aza-Michael reaction is also used for the post-polymerization modification of materials, grafting functional side-chains onto polymer backbones to create materials like non-ionic waterborne polyesters with enhanced hydrolysis resistance. mdpi.com
Catalytic Transformations Involving the Compound
This compound can undergo several catalytic transformations targeting its ester and amine functionalities. These reactions are crucial for converting it into other valuable chemical entities.
Catalytic Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid. This transformation can be catalyzed by acids, bases, or enzymes such as lipases. mdpi.comnih.gov Lipase-catalyzed hydrolysis is particularly valuable as it can proceed with high enantioselectivity, which is essential for pharmaceutical synthesis. mdpi.com The hydrolysis of β-amino esters is also a key mechanism in the degradation of certain biocompatible polymers. nih.gov
Catalytic Transesterification : This reaction involves exchanging the methyl group of the ester with another alkyl group from an alcohol. It is a vital industrial process for producing various esters. mdpi.com Lanthanum(III)-based catalysts, for example, have been shown to be highly effective for the transesterification of methyl carboxylates with a wide range of alcohols. rsc.org
Reverse Aza-Michael Reaction : The formation of the β-amino ester via the aza-Michael reaction is reversible under certain conditions. acs.org Thermal energy can catalyze the dissociation of the β-amino ester back into the precursor amine and acrylate, a principle that is exploited in the design of dynamic covalent networks. acs.orgrsc.org
| Transformation | Reagent(s) | Catalyst Type | Product Type |
| Hydrolysis | Water | Acid, Base, or Enzyme (e.g., Lipase) | β-Amino acid |
| Transesterification | Alcohol (R-OH) | Acid or Base (e.g., La(III) compounds) | New β-Amino ester |
| Reverse Aza-Michael | Heat | Thermal | Amine and Acrylate |
This table outlines key catalytic transformations that this compound can undergo, highlighting the versatility of its chemical structure.
Investigation in Chemical Kinetics Modeling
The formation of this compound via the aza-Michael addition is a subject of detailed chemical kinetics modeling. Understanding the reaction mechanism and kinetics is essential for optimizing synthesis and controlling product formation.
Computational studies and kinetic analyses of the aza-Michael addition of amines to acrylates have provided deep insights into the reaction pathways. These models reveal that the reaction can proceed through different mechanisms, such as a 1,2-addition or a 1,4-addition pathway. The preferred mechanism often consists of the formation of a zwitterionic intermediate, followed by a rate-controlling proton transfer step that can be assisted by another amine molecule. The presence of substituents on the amine or the acrylate can influence which pathway is more competitive.
Kinetic models also help to understand the influence of various reaction conditions. For example, the choice of solvent can significantly enhance the reaction rate. The order of the reaction can change depending on the catalyst, solvent, or the concentration of the amine reactant. This fundamental mechanistic information is critical for designing efficient and selective synthetic processes on both laboratory and industrial scales.
Drug Discovery and Pharmaceutical Intermediate Research
This compound, a derivative of the β-amino acid β-alanine, serves as a valuable scaffold and intermediate in drug discovery and pharmaceutical research. Its structural motif is found in various biologically active molecules, and its chemical functionality allows for the synthesis of diverse compound libraries for screening and optimization.
Design and Synthesis of Novel Analogues
The design and synthesis of novel analogues based on the this compound core structure are driven by the search for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. As an intermediate, it is a key component in the synthesis of more complex molecules. For instance, related N-substituted β-amino acid derivatives have been designed and synthesized as potential treatments for epilepsy. nih.gov The general approach involves modifying the core structure to explore the chemical space around it.
Synthetic Strategies:
The synthesis of novel analogues can be achieved through various organic reactions targeting the functional groups of this compound: the secondary amine, the ester, and the ethyl group.
N-Alkylation and N-Arylation: The secondary amine provides a reactive site for the introduction of a wide range of substituents. Reductive amination or nucleophilic substitution reactions can be employed to introduce new alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Amide Coupling: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. These amides can introduce new interaction points with biological targets.
Modification of the Ethyl Group: While more complex, modification of the ethyl group can be achieved through multi-step synthetic sequences, allowing for the exploration of different side chains.
A study on related β-amino acid derivatives for antimicrobial activity involved the synthesis of esters, amides, and anilides from 3-benzamidopropionic acid to explore new chemical entities with potential therapeutic applications. researchgate.net
Table 1: Examples of Synthetic Methodologies for N-Substituted β-Amino Acid Analogues
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Analogues |
| Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Analogues |
| Suzuki Coupling (on aryl-substituted analogues) | Boronic Acid, Palladium Catalyst, Base | N-Aryl-substituted Analogues |
| Amide Bond Formation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC) | Amide Derivatives (after ester hydrolysis) |
Structure-Activity Relationship (SAR) Studies for Related Compounds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. For compounds related to this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogues.
In a study focused on developing antiseizure agents, a pharmacophore model was proposed for N-substituted 3-aminopropionic acids. nih.gov This model guided the synthesis of analogues with substituents at the N-terminus, as well as the α- and β-positions of the carbon backbone. The in vivo testing of these compounds revealed that substitution on the nitrogen atom conferred the most significant antiseizure activity, highlighting the importance of the N-substituent in the biological activity of this class of compounds. nih.gov
Key SAR Insights from Related N-Substituted β-Amino Acid Derivatives:
Nature of the N-Substituent: The size, lipophilicity, and electronic properties of the group attached to the nitrogen atom can significantly influence biological activity. Studies on related compounds have shown that both aliphatic and aromatic substituents can be tolerated, with their specific nature impacting potency and selectivity. frontiersin.org
Substitution on the Carbon Backbone: Modifications at the α- and β-positions of the propanoate chain can affect the molecule's conformation and its interaction with biological targets.
Ester Modification: While the ester is often a site for prodrug strategies to improve bioavailability, its conversion to other functional groups, such as amides, can lead to compounds with different biological profiles.
Table 2: General SAR Trends for N-Substituted β-Alanine Derivatives
| Structural Modification | General Effect on Biological Activity | Rationale |
| Introduction of bulky N-substituents | Can increase or decrease activity depending on the target's binding pocket size. | Steric hindrance or improved hydrophobic interactions. |
| Introduction of polar N-substituents | May enhance solubility and introduce hydrogen bonding opportunities. | Improved pharmacokinetic properties or target interactions. |
| Substitution on the α-carbon | Can introduce chirality and restrict conformational flexibility. | May lead to stereospecific interactions with the target. |
| Substitution on the β-carbon | Can influence the overall shape and lipophilicity of the molecule. | Affects binding affinity and pharmacokinetic profile. |
Contribution to Green Chemistry Methodologies
The synthesis and application of this compound and related β-amino esters are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Biocatalysis:
One of the key areas where related compounds contribute to green chemistry is through the use of enzymes as catalysts (biocatalysis). Lipases, for example, have been successfully employed in the synthesis of β-amino acid esters. A continuous-flow procedure for the synthesis of β-amino acid esters has been developed using lipase from Thermomyces lanuginosus to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com This method offers several advantages over traditional chemical synthesis, including:
Mild Reaction Conditions: Enzymatic reactions often proceed at or near room temperature and atmospheric pressure, reducing energy consumption. mdpi.com
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for complex purification steps.
Use of Greener Solvents: Biocatalytic reactions can often be performed in environmentally benign solvents, such as water or methanol (B129727), or even under solvent-free conditions. mdpi.com
Catalyst Reusability: Immobilized enzymes can be easily recovered and reused, reducing waste and catalyst cost.
Recent research has also demonstrated the use of lipase-catalyzed dynamic kinetic resolution for the synthesis of enantiomerically enriched N-alkyl amino acids from their corresponding esters. nih.gov This biocatalytic approach provides a more sustainable alternative to traditional chemical methods that often rely on hazardous reagents. manchester.ac.uk
Atom Economy and Alternative Solvents:
The synthesis of β-amino esters via Michael addition, a common method for preparing compounds like this compound, is an atom-economical reaction where all the atoms of the reactants are incorporated into the final product. Green chemistry principles encourage the use of such reactions to minimize waste.
Furthermore, research into the synthesis of related compounds explores the use of greener solvents or solvent-free conditions. For instance, the synthesis of β-alanine based poly(ester-amide)s has been achieved through direct melt copolycondensation, which avoids the use of solvents. cerist.dz While not directly involving this compound, these methodologies demonstrate the trend towards more environmentally friendly synthetic routes for related classes of compounds. The development of biological methods for the synthesis of β-alanine, a precursor to this compound, also highlights a move towards more sustainable production processes. nih.gov
Table 3: Green Chemistry Approaches in the Synthesis of Related β-Amino Esters
| Green Chemistry Principle | Application in Synthesis of Related Compounds |
| Catalysis | Use of biocatalysts (e.g., lipases) for selective and efficient synthesis. mdpi.com |
| Atom Economy | Michael addition is an atom-economical route to β-amino esters. |
| Safer Solvents and Auxiliaries | Use of methanol or solvent-free conditions in enzymatic synthesis. mdpi.com |
| Design for Energy Efficiency | Mild reaction conditions in biocatalytic processes reduce energy consumption. mdpi.com |
| Use of Renewable Feedstocks | Research into biological synthesis of precursors like β-alanine. nih.gov |
Future Research Directions
Discovery of Novel and More Efficient Synthetic Routes
The classical synthesis of β-amino esters often involves multi-step procedures. A common modern approach is the Michael addition of an amine to an acrylate (B77674) ester. For Methyl 3-(ethylamino)propanoate, this would involve the reaction of ethylamine (B1201723) with methyl acrylate. While effective, future research could focus on developing more advanced and efficient synthetic methodologies.
Promising future strategies include:
Biocatalysis : The use of enzymes, such as lipases, for amidation reactions is a growing field in green chemistry. whiterose.ac.uk Research into lipase-catalyzed amidation of esters could lead to a highly selective, environmentally friendly synthesis of this compound under mild conditions, minimizing byproducts and energy consumption. whiterose.ac.uk
Borrowing Hydrogen Catalysis : The direct N-alkylation of amino esters using alcohols, facilitated by ruthenium or iridium catalysts, is an atom-economical process where water is the only byproduct. researchgate.netd-nb.info Applying this "borrowing hydrogen" methodology could enable the synthesis from β-alanine methyl ester and ethanol (B145695), representing a significant improvement in sustainability over traditional alkylation methods. d-nb.infoacs.org
Continuous Flow Chemistry : Shifting from batch to continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound in a flow system could streamline its production.
One-Pot Procedures : Developing one-pot reactions, such as the direct reductive amination of corresponding carboxylic acids, can reduce waste and improve efficiency by eliminating the need to isolate intermediates. researchgate.net
Elucidation of Undiscovered Chemical Reactivity and Mechanisms
The dual functionality of this compound suggests a rich and potentially complex chemical reactivity that is currently underexplored. The interplay between the nucleophilic secondary amine and the electrophilic ester carbonyl group could be harnessed for novel transformations.
Future research should aim to:
Investigate Intramolecular Cyclizations : Under specific conditions (e.g., heat or catalysis), the compound could undergo intramolecular amidation to form a β-lactam, a core structure in many important antibiotics. Mechanistic studies would be crucial to understand and control this transformation.
Explore Reactions with Bifunctional Reagents : Reacting this compound with other bifunctional molecules could lead to the synthesis of novel heterocyclic compounds or polymers. For instance, reaction with isocyanates or isothiocyanates could yield functionalized urea (B33335) or thiourea (B124793) derivatives with potential biological activity.
Conduct Detailed Mechanistic Studies : Modern mechanistic studies, including kinetic analysis and the identification of transient intermediates, are needed for its key reactions, such as N-acylation, N-alkylation, and ester hydrolysis or transesterification. acs.org Understanding these mechanisms is essential for optimizing reaction conditions and expanding their synthetic utility. acs.org For example, studying its reaction with various nucleophiles and electrophiles would provide a deeper understanding of its chemical behavior. researchgate.net
Integration of Advanced Spectroscopic and Analytical Techniques
While basic analytical data exists, a comprehensive spectroscopic profile of this compound using state-of-the-art techniques is lacking. Such a profile is fundamental for quality control, reaction monitoring, and detailed structural analysis.
Future work in this area should include:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : A complete assignment of the ¹H and ¹³C NMR spectra should be complemented with advanced 2D NMR techniques like COSY, HSQC, and HMBC to unambiguously establish atomic connectivity. numberanalytics.comipb.pt Furthermore, techniques like NOESY could provide insights into the molecule's preferred conformation in solution. numberanalytics.com Investigating ¹⁵N NMR spectra would also offer valuable data regarding the electronic environment of the nitrogen atom. ipb.pt
High-Resolution Mass Spectrometry (HRMS) : Detailed HRMS analysis under various ionization conditions (e.g., EI, ESI) is needed to fully characterize its fragmentation patterns. oup.comjove.com This data is invaluable for identifying the compound in complex mixtures and for elucidating the structures of its reaction products and metabolites. nih.govosti.govlibretexts.org
Vibrational Spectroscopy : A thorough analysis of its Infrared (IR) and Raman spectra will provide detailed information about its vibrational modes, which can be correlated with computational models to gain a deeper understanding of its molecular structure and bonding.
Expansion of Computational Modeling for Complex Interactions
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and providing insights that are difficult to obtain through experiments alone. acs.orgnih.govnih.gov
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to model the geometric and electronic structure of this compound, predict its spectroscopic properties (NMR, IR), and calculate the energetic pathways of its potential reactions. rsc.orgnih.govnih.gov This can help in understanding its reactivity and designing new catalysts for its synthesis. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can predict the behavior of this molecule in different environments. acs.orgnih.govnih.gov For instance, simulations could model its interaction with solvent molecules, its potential to self-assemble, or its binding to biological macromolecules. researchgate.net This is particularly relevant for exploring its potential use as a monomer in functional polymers. acs.orgnih.govnih.gov
Predictive Modeling for Properties : Computational tools can be used to predict key physicochemical properties, such as pKa, logP, and solubility, which are critical for applications in medicinal chemistry and materials science.
Exploration of Emerging Applications in Interdisciplinary Fields
The unique structure of this compound makes it a versatile building block with potential applications beyond traditional organic synthesis.
Key interdisciplinary areas for future exploration are:
Materials Science : This compound is an ideal monomer for the synthesis of poly(β-amino esters) (PBAEs). rug.nl PBAEs are a class of biodegradable and pH-responsive polymers extensively researched for biomedical applications, including as carriers for gene delivery and controlled drug release. nih.govfrontiersin.orgnih.govnih.gov Future research should involve the polymerization of this compound to create novel PBAEs and characterize their properties for these advanced applications.
Medicinal Chemistry and Proteomics : While its use in proteomics research has been noted, the specific context is unclear. scbt.com The N-alkyl-β-amino acid ester motif is a component of many biologically active molecules. researchgate.net Future work could explore its use as a scaffold or intermediate in the synthesis of new pharmaceutical compounds. Its secondary amine allows for the attachment of various functional groups, making it a useful tool for creating libraries of compounds for drug discovery.
Sustainable Chemistry : As a functionalized amino acid derivative, it can be explored as a bio-based building block or solvent, contributing to the development of more sustainable chemical products and processes.
Development of Sustainable and Environmentally Benign Processes
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction.
Research in this domain should prioritize:
Use of Renewable Feedstocks : Investigating synthetic routes that start from renewable resources, such as bio-derived ethanol and methyl acrylate (which can be produced from ethylene (B1197577) and methanol), would significantly improve the compound's sustainability profile.
Green Solvents and Catalysts : Future synthetic protocols should focus on using environmentally benign solvents, with water being an ideal candidate, or performing reactions under solvent-free conditions. nih.gov The development and use of recyclable heterogeneous or biocatalysts are also paramount. whiterose.ac.uk
Process Intensification : The adoption of energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.govresearchgate.net
Designing for Degradability : For applications where the molecule or its polymeric derivatives might be released into the environment, designing them for biodegradability is crucial. The ester linkage in this compound provides an inherent site for hydrolytic degradation, a feature that should be thoroughly studied and optimized in its potential applications.
Table of Compound Properties
| Property | Value |
| CAS Number | 3440-30-0 scbt.com |
| Molecular Formula | C₆H₁₃NO₂ scbt.com |
| Molecular Weight | 131.17 g/mol scbt.com |
| Physical Form | Colorless to yellow liquid sigmaaldrich.com |
| Storage Temperature | -20°C sigmaaldrich.com |
Table of
| Section | Key Research Goal | Potential Methodologies & Focus Areas |
| 7.1. Synthesis | Develop highly efficient and sustainable synthetic routes. | Biocatalysis, Borrowing Hydrogen Catalysis, Flow Chemistry. |
| 7.2. Reactivity | Uncover novel chemical transformations and understand mechanisms. | Intramolecular cyclizations, reactions with bifunctional reagents, kinetic studies. |
| 7.3. Spectroscopy | Establish a comprehensive spectroscopic and analytical profile. | 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry. |
| 7.4. Computation | Predict properties and interactions to guide experiments. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |
| 7.5. Applications | Explore uses in materials science and medicinal chemistry. | Monomer for Poly(β-amino esters), scaffold for drug discovery. |
| 7.6. Sustainability | Integrate green chemistry principles into its lifecycle. | Renewable feedstocks, green solvents, microwave-assisted synthesis. |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(ethylamino)propanoate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of β-alanine derivatives with methylating agents (e.g., methyl iodide) under anhydrous conditions is a common approach. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios of ethylamine precursors must be optimized to minimize side products like N-ethyl over-alkylated derivatives . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Purity validation requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods. For instance, reverse-phase HPLC with UV detection (λ = 210–230 nm) can separate impurities like unreacted ethylamine or ester hydrolysis byproducts. NMR analysis (e.g., DEPT-135 for carbon environments) helps identify structural anomalies, while elemental analysis ensures correct C/H/N ratios .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Protective measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. The compound should be handled in a fume hood to avoid inhalation. Waste must be neutralized with dilute acetic acid before disposal in designated organic waste containers to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s stability under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols:
- pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C and analyze degradation products via LC-MS at timed intervals.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability parameters (e.g., Arrhenius plots) . Contradictions in stability data (e.g., unexpected hydrolysis at neutral pH) may arise from trace metal catalysis, necessitating chelating agents like EDTA in formulations .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across cell-based assays?
Discrepancies in cytotoxicity or enzyme inhibition results may stem from differences in cell permeability or assay conditions. Methodological solutions include:
- Standardized cell lines : Use THP-1 or HEK293 cells with controlled passage numbers.
- Metabolic profiling : Pre-treat cells with efflux pump inhibitors (e.g., verapamil) to assess compound retention .
- Dose-response normalization : Express activity relative to internal controls (e.g., IC50 values for reference inhibitors) .
Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like G protein-coupled receptors (GPCRs) or kinases. For example:
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., ester carbonyl interactions) using PyMOL.
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives with favorable pharmacokinetics .
Q. What experimental approaches are used to study this compound’s role in modulating inflammatory pathways?
Advanced methodologies include:
- ELISA/Western blotting : Quantify cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages treated with the compound.
- NF-κB reporter assays : Use luciferase-tagged THP-1 cells to measure transcriptional activity inhibition .
- Metabolomics : Track changes in arachidonic acid or prostaglandin pathways via GC-MS .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
- Experimental Design : Employ factorial designs (e.g., 2³ factorial) to assess interactions between variables like solvent, catalyst, and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
